molecular formula C17H21BrN4O2 B279758 4-BROMO-1,5-DIMETHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE

4-BROMO-1,5-DIMETHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B279758
M. Wt: 393.3 g/mol
InChI Key: FYCFPMNEBNWCOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BROMO-1,5-DIMETHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom, a dimethyl group, a morpholinylmethyl group, and a phenyl group attached to a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1,5-DIMETHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving hydrazine and a 1,3-diketone.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-1,5-DIMETHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of azido derivatives or other substituted pyrazoles.

Scientific Research Applications

4-BROMO-1,5-DIMETHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use in drug discovery and development due to its bioactive properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-1,5-DIMETHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-1,5-DIMETHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C17H21BrN4O2

Molecular Weight

393.3 g/mol

IUPAC Name

4-bromo-1,5-dimethyl-N-[3-(morpholin-4-ylmethyl)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C17H21BrN4O2/c1-12-15(18)16(20-21(12)2)17(23)19-14-5-3-4-13(10-14)11-22-6-8-24-9-7-22/h3-5,10H,6-9,11H2,1-2H3,(H,19,23)

InChI Key

FYCFPMNEBNWCOQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)Br

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)Br

Origin of Product

United States

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